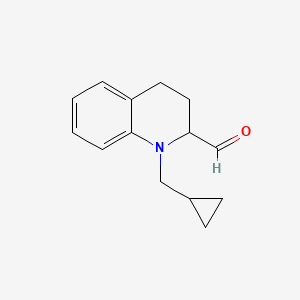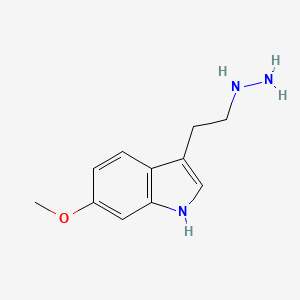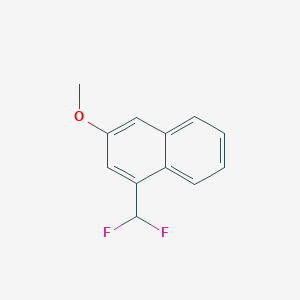
4-Chloro-6-ethoxypteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-ethoxypteridine is a heterocyclic compound with the molecular formula C8H7ClN4O It is a derivative of pteridine, a bicyclic compound that forms the core structure of several biologically significant molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethoxypteridine typically involves the reaction of 4,6-dichloropteridine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature, and the product is obtained in high yield. The general reaction scheme is as follows:
4,6-dichloropteridine+ethanolsodium ethoxidethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-ethoxypteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-ethoxypteridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-ethoxypteridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-methoxypteridine
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Chloro-6-methoxypyridine-3-carboxylic acid
Uniqueness
4-Chloro-6-ethoxypteridine is unique due to its specific substitution pattern and electronic properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1192150-20-1 |
|---|---|
Molekularformel |
C8H7ClN4O |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
4-chloro-6-ethoxypteridine |
InChI |
InChI=1S/C8H7ClN4O/c1-2-14-5-3-10-8-6(13-5)7(9)11-4-12-8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
VNYIXFGRWSHNSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C2C(=N1)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)


![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)





![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)
